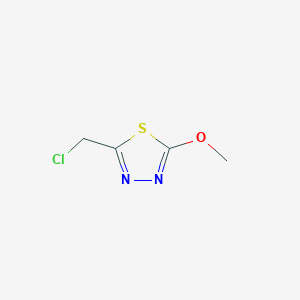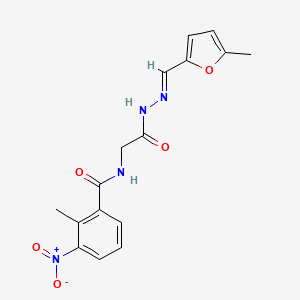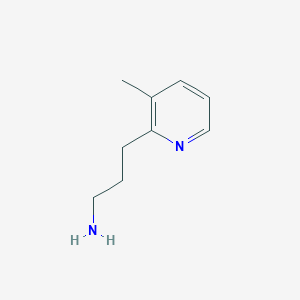
3-(3-Methylpyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-Methylpyridin-2-yl)propan-1-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to their versatile chemical reactivity and ability to act as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the one-pot synthesis approach has been utilized to create N-(1-methylpyridin-4(1H)-ylidene)amine ligands, which are closely related to the compound . These ligands were synthesized by reacting N-methylated-4-chloropyridinium triflate with different amines, followed by the addition of sodium hydride in dichloromethane . Another related compound, 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, was synthesized through a condensation reaction, showcasing the versatility of pyridine derivatives in forming various chemical structures .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction, NMR, and DFT calculations. For example, a novel phthalide derivative's structure was analyzed using X-ray single crystal diffraction and DFT calculations, revealing its crystallization in a monoclinic space group with specific unit-cell parameters . Similarly, the crystal structure of a fumaric acid salt of a pyridine derivative was determined, indicating that the solid and solution conformations are similar .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For instance, reactions with nucleophiles can lead to the formation of various acyclic and heterocyclic compounds, as seen with methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates . Additionally, the reaction between unfunctionalized dienes and nitroarenes catalyzed by ruthenium complexes can yield allylic amines, hetero-Diels–Alder adducts, and N-arylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized by their thermal stability, phase transitions, and tautomeric forms. For example, the thermal stability and phase transitions of a pyridine derivative were investigated using TGA and DSC, revealing a melting point and indicating polymorphism . Tautomerism is another important property, as seen in acridin-9-amines substituted at the exocyclic nitrogen atom, where the compounds can exist in amino and imino forms in various solvents .
Safety And Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it can cause severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs.
properties
IUPAC Name |
3-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXGDVCSRTHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-2-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


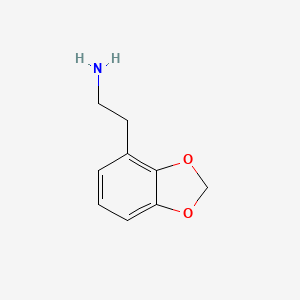
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B3020758.png)
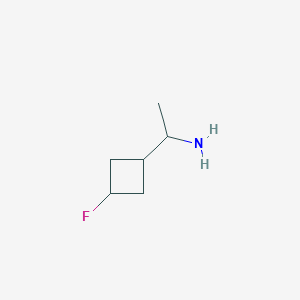
![3-[(2S,4S)-1-(2-Chloroacetyl)-4-methoxypyrrolidin-2-yl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B3020763.png)
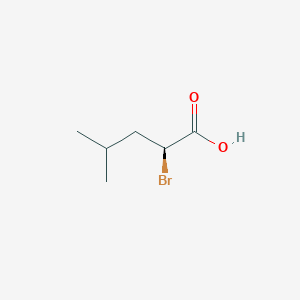
![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)
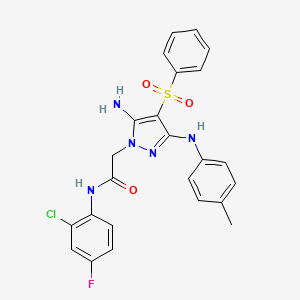
![Tert-butyl 3-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3020770.png)
![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)
![N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3020774.png)
